[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13473823
Molecular Formula: C17H26N2O3
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester -](/images/structure/VC13473823.png)
Specification
Molecular Formula | C17H26N2O3 |
---|---|
Molecular Weight | 306.4 g/mol |
IUPAC Name | benzyl N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate |
Standard InChI | InChI=1S/C17H26N2O3/c1-14(2)19(16-8-9-18(12-16)10-11-20)17(21)22-13-15-6-4-3-5-7-15/h3-7,14,16,20H,8-13H2,1-2H3 |
Standard InChI Key | QJASVSCSOPIEEM-UHFFFAOYSA-N |
SMILES | CC(C)N(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CC(C)N(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Stereochemical Considerations
Molecular Architecture
The compound features a pyrrolidine ring substituted at the 3-position with a hydroxyethyl group () and an isopropyl-carbamate moiety (). The benzyl ester group enhances lipophilicity, which may influence bioavailability and membrane permeability .
Table 1: Key Structural and Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 306.4 g/mol | |
IUPAC Name | Benzyl N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate | |
Stereochemistry | (R)-configuration at pyrrolidine nitrogen | |
Canonical SMILES | CC(C)N(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2 |
Stereochemical Impact
The (R)-configuration at the pyrrolidine nitrogen is critical for biological activity. Comparative studies of (R)- and (S)-enantiomers reveal differences in receptor binding affinities. For instance, the (R)-isomer shows enhanced interaction with sigma receptors, which are implicated in pain modulation and metabolic regulation .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step approach:
-
Amination of Pyrrolidine: The pyrrolidine ring is functionalized with a hydroxyethyl group using 2-chloroethanol under basic conditions.
-
Carbamate Formation: The intermediate amine reacts with benzyl chloroformate and isopropyl isocyanate in dichloromethane at 0–25°C.
-
Purification: Chromatographic techniques (e.g., silica gel) yield the final product with >95% purity.
Key Reaction Conditions:
-
Solvent: Dichloromethane or ethanol.
-
Temperature: 0°C to room temperature.
-
Catalyst: Triethylamine or -methylmorpholine.
Yield and Scalability
Typical yields range from 60–75%, with scalability limited by the sensitivity of the carbamate group to hydrolysis. Microwave-assisted synthesis has been explored to reduce reaction times.
Biological Activities and Mechanisms
Sigma Receptor Antagonism
The compound exhibits high affinity for sigma-1 receptors () . In rodent models, it reduces mechanical allodynia by 70% at 30 mg/kg, suggesting utility in neuropathic pain management .
Metabolic Regulation
As a sigma-1 antagonist, it lowers plasma triglycerides by 40% in high-fat-diet mice, implicating it in treating metabolic syndrome . This effect is mediated by modulation of lipid metabolism genes (e.g., ) .
Table 2: Pharmacological Profile
Activity | Model/Result | Source |
---|---|---|
Sigma-1 Receptor Affinity | ||
Analgesic Efficacy | 70% reduction in allodynia | |
Triglyceride Reduction | 40% decrease in murine models |
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
-
LogP: 2.8, indicating moderate lipophilicity.
-
Stability: Degrades by 15% in human plasma over 24 hours, primarily via esterase-mediated hydrolysis .
ADME Profile
Applications in Drug Discovery
Neuropathic Pain
Preclinical studies highlight its potential as a non-opioid analgesic. In a spinal nerve ligation model, it reversed hyperalgesia at 10 mg/kg (p.o.) without sedation .
Metabolic Syndrome
By reducing triglycerides and improving insulin sensitivity, it addresses multiple facets of metabolic syndrome . Clinical trials are pending.
Analytical Characterization
Spectroscopic Methods
-
NMR: NMR (400 MHz, CDCl): δ 7.35–7.28 (m, 5H, Ar–H), 4.52 (s, 2H, OCHCH), 3.72–3.65 (m, 2H, CHOH).
-
HRMS: m/z 307.2012 [M+H] (calc. 307.2018).
Challenges and Future Directions
Synthetic Limitations
Stereoselective synthesis remains challenging, with enantiomeric excess (ee) rarely exceeding 85%. Biocatalytic methods using lipases are under investigation to improve ee.
Toxicity Concerns
At doses >100 mg/kg, hepatotoxicity is observed in rodents, linked to reactive metabolite formation . Structural modifications to the pyrrolidine ring are being explored to mitigate this issue.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume